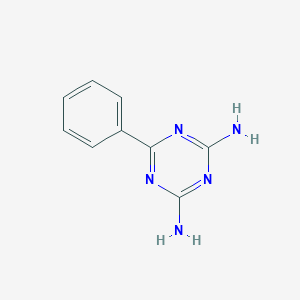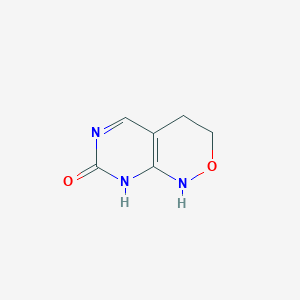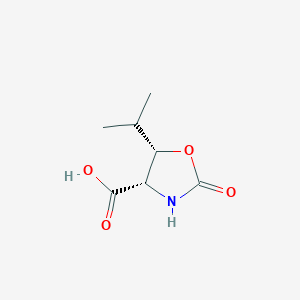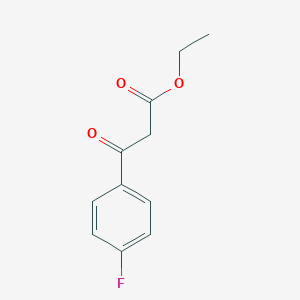
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
概要
説明
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is an organic compound. It is also known as Ethyl (4-fluorobenzoyl)acetate and has a molecular weight of 210.20 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate involves condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . It is also used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is FC6H4COCH2CO2C2H5 . The structure includes a fluorophenyl group attached to a propanoate group via an oxygen atom .Chemical Reactions Analysis
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is used as a reactant in various chemical reactions. For example, it is used in oxidative cross-coupling with indoles via dioxygen activation and cyclization of keto esters for the synthesis of pyrones .Physical And Chemical Properties Analysis
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is a liquid at room temperature. It has a boiling point of 117-120 °C and a density of 1.174 g/mL at 25 °C . The refractive index is 1.5040 .科学的研究の応用
Asymmetric Reduction
Ethyl 3-aryl-3-oxopropanoates, including the 4-fluorophenyl variant, are used in asymmetric reduction processes. Specifically, these compounds are enantioselectively reduced to (S)-alcohols by fungi like Rhizopus arrhizus. This process is significant in creating stereochemically rich compounds for medicinal chemistry (Salvi & Chattopadhyay, 2006).
Bioanalytical Method Development
A novel molecule featuring Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate with acetylcholinesterase inhibition properties has been quantitatively measured using a rapid and selective RP-HPLC bioanalytical method. This method adheres to USFDA guidelines and contributes to drug development, including in vitro metabolite identification (Nemani, Shard & Sengupta, 2018).
Synthesis of Fungicides and Bactericides
Ethyl 3-(4-methylphenyl)-3-oxopropanoate, a structurally similar compound, has been utilized in the synthesis of potential fungicides and bactericides. This compound couples with diazotised sulphonamide bases and undergoes subsequent cyclisation, yielding pyrazolone derivatives, which display marginal antifungal and antibacterial activity (Ahluwalia, Dutta & Sharma, 1986).
Chemical Hybridizing Agents for Plants
Derivatives of Ethyl oxanilate, synthesized with Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate, have shown promising results as gametocides for hermaphrodite plants like common wheat. Specifically, the fluoro derivative exhibited the most substantial induction of male sterility and was substantially less toxic to plants compared to standard chemical hybridizing agents (Iskra, Titan & Meglič, 2013).
Safety And Hazards
特性
IUPAC Name |
ethyl 3-(4-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXLKYJKQBZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374518 | |
| Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
CAS RN |
1999-00-4 | |
| Record name | Ethyl 4-fluoro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

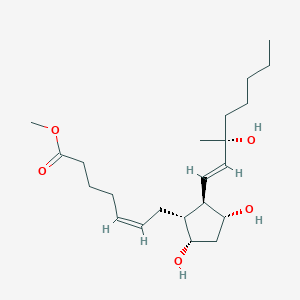
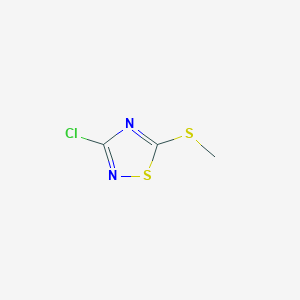
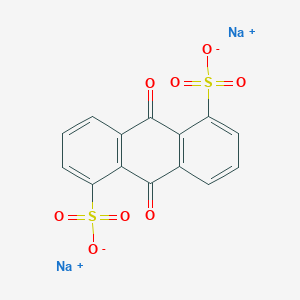
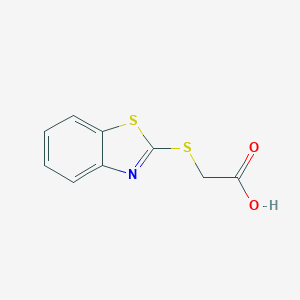
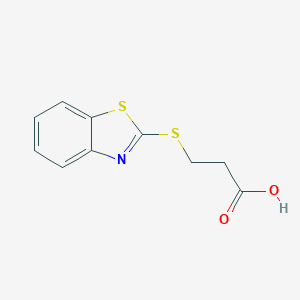
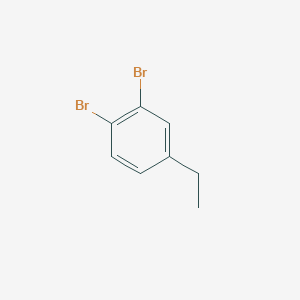
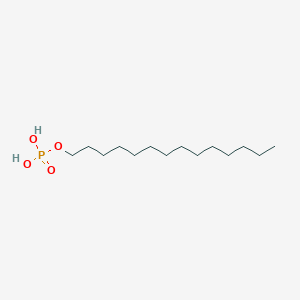
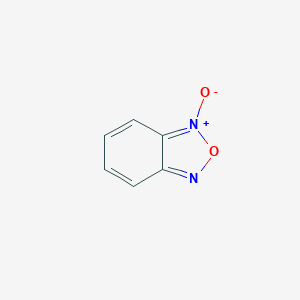
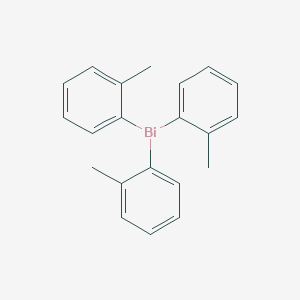
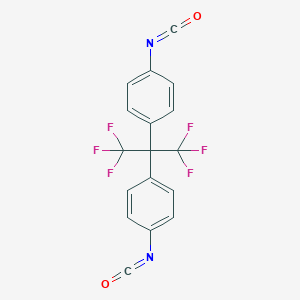
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)
